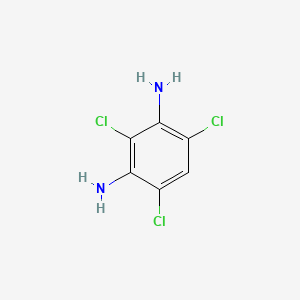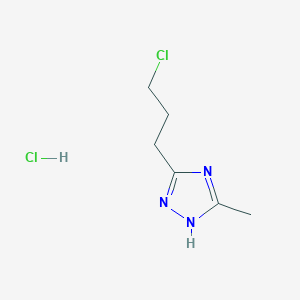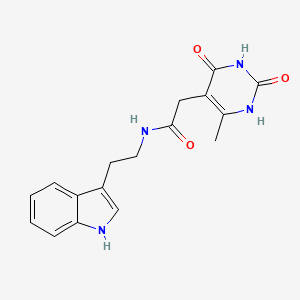
2,4,6-Trichlorobenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorobenzene-1,3-diamine is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be catalyzed by AlCl3 and carried out in dichloromethane .Molecular Structure Analysis
The molecular weight of this compound is 211.48 . The InChI code is 1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 .Chemical Reactions Analysis
The chemical reactions of this compound involve electrophilic aromatic substitution . The reaction proceeds in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
This compound has a melting point of 90-95°C . It is a powder in physical form .科学的研究の応用
Catalyzed Synthesis of Benzodiazepines
2,4,6-Trichloro-1,3,5-triazine (TCT) has shown effectiveness in catalyzing the condensation reactions between 1,2-diamines and various ketones to afford 1,5-benzodiazepines with good to excellent yields. This method is highlighted by its simplicity, mild reaction conditions, use of an inexpensive catalyst, and straightforward workup and isolation processes (Kuo et al., 2008).
Metal-catalyzed Diamination Reactions
The 1,2-diamine motif, present in many biologically active natural products and pharmaceutical agents, is a target for synthetic chemists due to its wide applications in asymmetric synthesis and catalysis. Metal-catalyzed diamination of alkenes is an area of growing interest for constructing such compounds, offering a promising route for the synthesis of chiral 1,2-diamines (Cardona & Goti, 2009).
Synthesis of Polyimides with Imidazole Pendent Groups
A novel unsymmetrical diamine monomer containing a triaryl imidazole pendent group was synthesized, leading to the creation of polyimides that exhibit excellent solubility in aprotic polar solvents, high glass transition temperatures, and stability at elevated temperatures. This development opens new avenues for the application of polyimides in various industries (Ghaemy & Alizadeh, 2009).
Control of C70 Nano/Microcrystal Morphologies
Using trichlorobenzene isomers as shape and luminescence tuners, researchers have been able to synthesize C70 nano/microcrystals with varied morphologies. This manipulation of C70 structures has led to enhancements in photoluminescence intensities, offering potential for advanced applications in nanotechnology and material science (Liu et al., 2014).
Self-assembled Liquid Crystals with Azobenzene Groups
A complex containing nitril azobenzene groups and 1,3,5-triazine-2,4-diamine was characterized for its optical and electric field-responsive properties. This self-assembled liquid crystal showcases potential for imaging and data storage applications due to its ability to maintain induced molecular orientation even after stimuli removal (Xu et al., 2008).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as benzene derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
特性
IUPAC Name |
2,4,6-trichlorobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYZGUDKXQSHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)


![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)

acetonitrile](/img/structure/B2770812.png)

![3-[3-(benzyloxy)-2-thienyl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

